N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a bifuran moiety, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the bifuran moiety, followed by the introduction of the hydroxyethyl group. The sulfamoyl group is then added through a sulfonation reaction, and finally, the acetamide group is introduced via acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-12(21)20-13-4-6-14(7-5-13)27(23,24)19-11-15(22)16-8-9-18(26-16)17-3-2-10-25-17/h2-10,15,19,22H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYMBIDCGRPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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